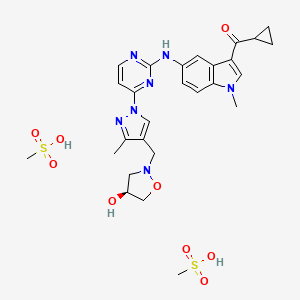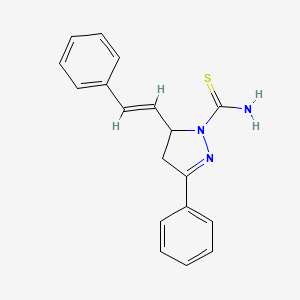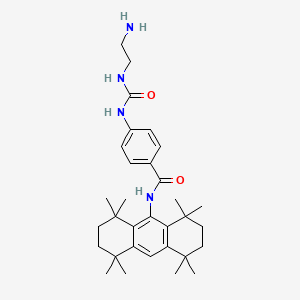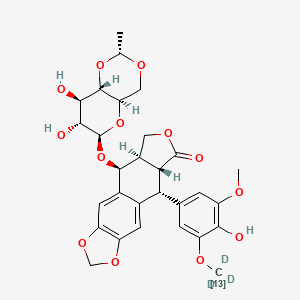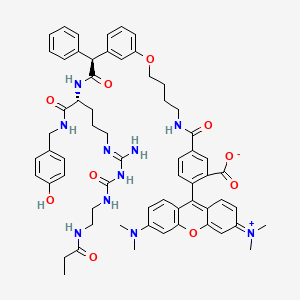
S-(5'-Adenosyl)-L-homocysteine-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SAH-13C5: S-Adenosylhomocysteine-13C5 , is a stable isotope-labeled compound. It is an amino acid derivative and a modulator in several metabolic pathways. This compound is an intermediate in the synthesis of cysteine and adenosine . SAH-13C5 is particularly significant in scientific research due to its role as an inhibitor for the METTL3-METTL14 heterodimer complex, with an IC50 of 0.9 µM .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of SAH-13C5 involves the incorporation of stable heavy isotopes of carbon into the molecule. This is typically achieved through synthetic organic chemistry techniques, where the carbon-13 isotope is introduced at specific positions within the molecule .
Industrial Production Methods: : Industrial production of SAH-13C5 is carried out using advanced synthetic methods that ensure high purity and yield. The process involves the use of labeled precursors and controlled reaction conditions to achieve the desired isotopic labeling . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research applications .
化学反応の分析
Types of Reactions: : SAH-13C5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAH-13C5 may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
SAH-13C5 has a wide range of scientific research applications, including but not limited to:
作用機序
SAH-13C5 exerts its effects by inhibiting the METTL3-METTL14 heterodimer complex, which is involved in the methylation of RNA. This inhibition occurs with an IC50 of 0.9 µM . The compound acts as a competitive inhibitor, binding to the active site of the enzyme complex and preventing the methylation of RNA substrates . This inhibition can affect various cellular processes, including gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
S-Adenosylhomocysteine (SAH): The non-labeled version of SAH-13C5, which also acts as an inhibitor of methyltransferases.
S-Adenosylmethionine (SAM): A related compound that serves as a methyl donor in various biochemical reactions.
Homocysteine: An amino acid that is an intermediate in the metabolism of methionine and cysteine.
Uniqueness: : SAH-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and mechanisms .
特性
分子式 |
C14H20N6O5S |
|---|---|
分子量 |
389.38 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |
InChIキー |
ZJUKTBDSGOFHSH-PKJIWKIESA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)

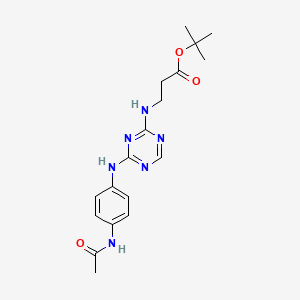
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)

